![molecular formula C15H23NO2 B14204399 (3S)-3-[Methyl(phenyl)amino]octanoic acid CAS No. 833453-88-6](/img/structure/B14204399.png)
(3S)-3-[Methyl(phenyl)amino]octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-[Methyl(phenyl)amino]octanoic acid is an organic compound with a complex structure that includes a methyl group, a phenyl group, and an amino group attached to an octanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[Methyl(phenyl)amino]octanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with octanoic acid, which is readily available.
Formation of Intermediate: The octanoic acid is first converted into an intermediate compound through a series of reactions involving methylation and phenylation.
Final Product Formation: The intermediate is then reacted with an appropriate amine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-[Methyl(phenyl)amino]octanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(3S)-3-[Methyl(phenyl)amino]octanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3S)-3-[Methyl(phenyl)amino]octanoic acid involves its interaction with specific molecular targets within biological systems. These targets may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It may bind to specific receptors on cell surfaces, triggering signaling cascades.
Pathways: The compound can influence various biochemical pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-3-[Methyl(phenyl)amino]hexanoic acid: Similar structure but with a shorter carbon chain.
(3S)-3-[Methyl(phenyl)amino]decanoic acid: Similar structure but with a longer carbon chain.
(3S)-3-[Methyl(phenyl)amino]butanoic acid: Similar structure but with an even shorter carbon chain.
Uniqueness
(3S)-3-[Methyl(phenyl)amino]octanoic acid is unique due to its specific carbon chain length and the presence of both methyl and phenyl groups
Eigenschaften
CAS-Nummer |
833453-88-6 |
|---|---|
Molekularformel |
C15H23NO2 |
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
(3S)-3-(N-methylanilino)octanoic acid |
InChI |
InChI=1S/C15H23NO2/c1-3-4-6-11-14(12-15(17)18)16(2)13-9-7-5-8-10-13/h5,7-10,14H,3-4,6,11-12H2,1-2H3,(H,17,18)/t14-/m0/s1 |
InChI-Schlüssel |
MDFIRKTVSWVSLY-AWEZNQCLSA-N |
Isomerische SMILES |
CCCCC[C@@H](CC(=O)O)N(C)C1=CC=CC=C1 |
Kanonische SMILES |
CCCCCC(CC(=O)O)N(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


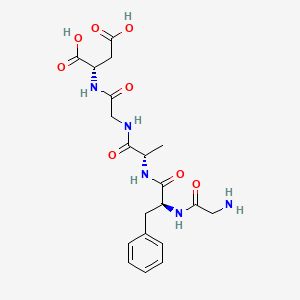
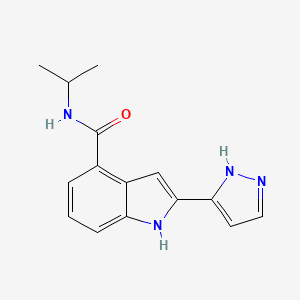
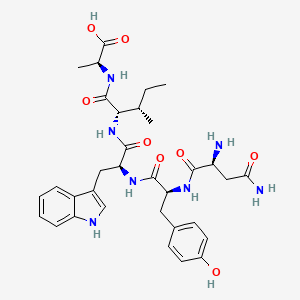
![4,4'-Bis{9-[(oxan-2-yl)oxy]nonyl}-2,2'-bipyridine](/img/structure/B14204329.png)
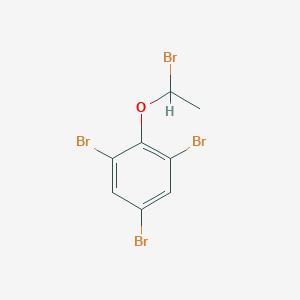
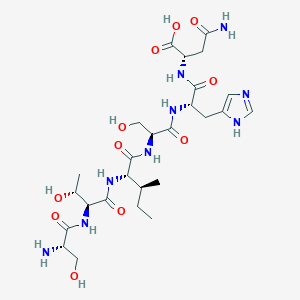

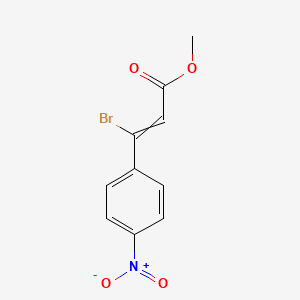
![[1,1'-Biphenyl]-4-carbonitrile, 2'-benzoyl-](/img/structure/B14204376.png)
![Dimethyl 4-[(prop-2-yn-1-yl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14204383.png)
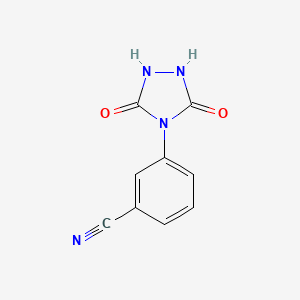
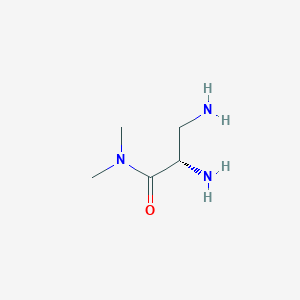
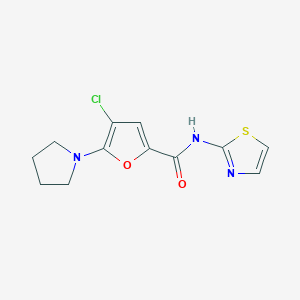
![4-[Dimethyl(phenyl)silyl]but-2-en-1-ol](/img/structure/B14204416.png)
